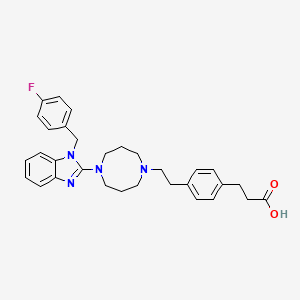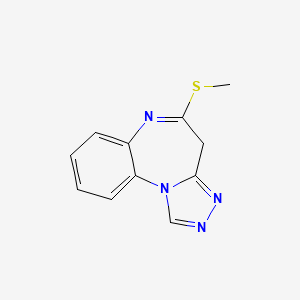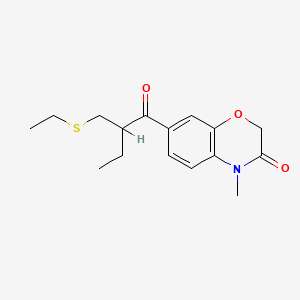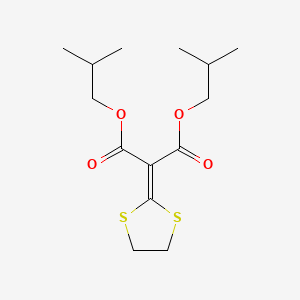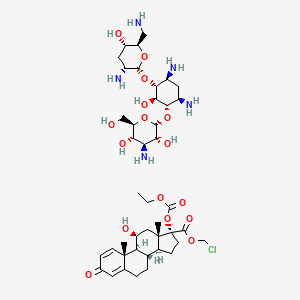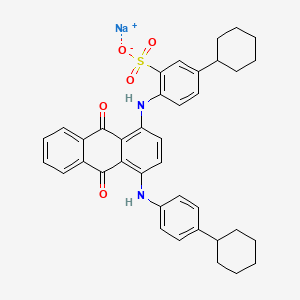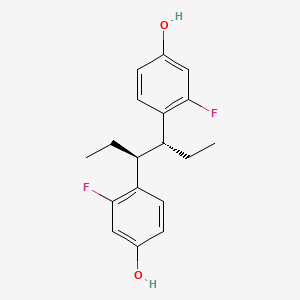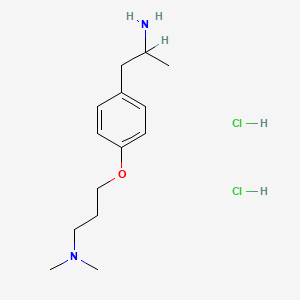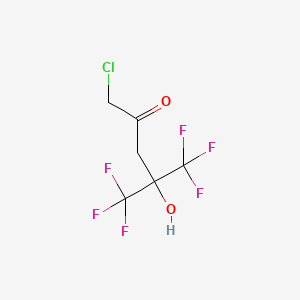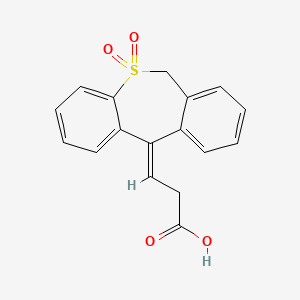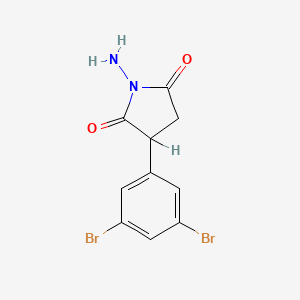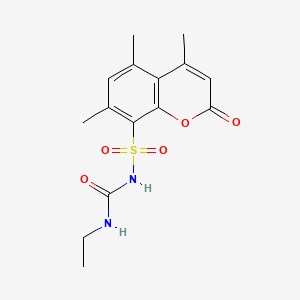
2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- is a chemical compound that belongs to the class of sulfonamides.
Vorbereitungsmethoden
The synthesis of 2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- typically involves several steps. One common synthetic route includes the reaction of 2H-1-Benzopyran-8-sulfonamide with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .
Oxidation: The compound can be oxidized using hydrogen peroxide to form the corresponding sulfone derivative.
Reduction: Reduction with sodium borohydride can yield the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- can be compared with other similar compounds, such as:
2H-1-Benzopyran-8-sulfonamide, N-((methylamino)carbonyl)-4,5,7-trimethyl-2-oxo-: This compound has a similar structure but with a methyl group instead of an ethyl group.
2H-1-Benzopyran-8-sulfonamide, N-((propylamino)carbonyl)-4,5,7-trimethyl-2-oxo-: This compound has a propyl group instead of an ethyl group.
The uniqueness of 2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
85302-27-8 |
|---|---|
Molekularformel |
C15H18N2O5S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-ethyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea |
InChI |
InChI=1S/C15H18N2O5S/c1-5-16-15(19)17-23(20,21)14-10(4)6-8(2)12-9(3)7-11(18)22-13(12)14/h6-7H,5H2,1-4H3,(H2,16,17,19) |
InChI-Schlüssel |
DERAIVLVEPISAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NS(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


